![molecular formula C10H15N3O B1386520 [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine CAS No. 1086379-38-5](/img/structure/B1386520.png)
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
Overview
Description
6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine, also known as 6-Aziridin-1-ylmethoxy-3-pyridin-2-ylmethylamine, is a synthetic organic compound with a wide range of applications. It is a versatile compound that has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry. This compound has been studied extensively and has shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine has been studied extensively for its potential applications in drug design and medicinal chemistry. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for drug development. Additionally, this compound has been studied for its potential applications in biochemistry, including its ability to inhibit enzymes, modulate gene expression, and regulate protein-protein interactions.
Mechanism of Action
Target of Action
The primary target of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is the AMP-activated protein kinase (AMPK), an evolutionarily conserved energy sensor important for cell growth, proliferation, survival, and metabolic regulation .
Mode of Action
This compound interacts with its target, AMPK, by inhibiting its function. Despite being an inhibitor, the antiproliferative effects of this compound are AMPK independent . Instead, it kills cells by multiple mechanisms, including activation of the calpain/cathepsin pathway, inhibition of AKT, mTORC1/C2, cell-cycle block at G2–M, and induction of necroptosis and autophagy .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the AMPK pathway, leading to the inhibition of biosynthetic enzymes like mTOR and acetyl CoA carboxylase . It also activates the calpain/cathepsin pathway and inhibits AKT, mTORC1/C2 pathways . These changes result in a cell-cycle block at G2–M and the induction of necroptosis and autophagy .
Result of Action
The result of the action of this compound is a reduction in cell viability, both by inhibiting proliferation and inducing cell death . The compound induces multiple cellular effects, including necroptosis, autophagy, and a cell-cycle block at G2–M .
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine for laboratory experiments include its availability, its low cost, and its versatility. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying biochemical pathways. The main limitation of using this compound is that its mechanism of action is not yet fully understood, so it is difficult to predict its effects in a given situation.
Future Directions
The potential future directions for research into 6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine include further investigation into its mechanism of action and its potential applications in drug design and medicinal chemistry. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into the regulation of biochemical pathways. Finally, further studies into the structure-activity relationships of this compound could lead to the development of new and more effective therapeutic agents.
properties
IUPAC Name |
[6-[2-(aziridin-1-yl)ethoxy]pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-7-9-1-2-10(12-8-9)14-6-5-13-3-4-13/h1-2,8H,3-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKFJRUYQHALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=NC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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